molecular formula C19H24O4 B14518603 5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol CAS No. 62654-91-5

5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14518603
CAS No.: 62654-91-5
M. Wt: 316.4 g/mol
InChI Key: HGYSBTDESQBDBN-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, starting from simpler biphenyl derivatives. The process may include:

    Alkylation: Introduction of the propyl group to the biphenyl core.

    Hydroxylation: Addition of hydroxyl groups to specific positions on the biphenyl structure.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions, such as the use of Grignard reagents for alkylation and controlled oxidation reactions for hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxypropyl)-3-methoxy[1,1’-biphenyl]-2,2’-diol: Lacks the propyl group at the 5’ position.

    3-Methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol: Lacks the hydroxyl group at the 3 position.

    5-(3-Hydroxypropyl)[1,1’-biphenyl]-2,2’-diol: Lacks the methoxy group at the 3 position.

Uniqueness

The unique combination of hydroxyl, methoxy, and propyl groups in 5-(3-Hydroxypropyl)-3-methoxy-5’-propyl[1,1’-biphenyl]-2,2’-diol imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

CAS No.

62654-91-5

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-(3-hydroxypropyl)-2-(2-hydroxy-5-propylphenyl)-6-methoxyphenol

InChI

InChI=1S/C19H24O4/c1-3-5-13-7-8-17(21)15(10-13)16-11-14(6-4-9-20)12-18(23-2)19(16)22/h7-8,10-12,20-22H,3-6,9H2,1-2H3

InChI Key

HGYSBTDESQBDBN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)C2=C(C(=CC(=C2)CCCO)OC)O

Origin of Product

United States

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